N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide
Description
N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide is a synthetic thiadiazole derivative characterized by a 1,3,4-thiadiazole core substituted at the 5-position with a 2-ethoxyethyl group and at the 2-position with a propanamide moiety bearing a phenyl group. Its molecular formula is C₁₅H₁₉N₃O₂S₂, with a molecular weight of 337.46 g/mol . Key physicochemical properties include a logP of 3.07, indicating moderate lipophilicity, and a polar surface area of 55.13 Ų, suggesting moderate solubility .
Properties
CAS No. |
714226-51-4 |
|---|---|
Molecular Formula |
C15H19N3O2S |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide |
InChI |
InChI=1S/C15H19N3O2S/c1-2-20-11-10-14-17-18-15(21-14)16-13(19)9-8-12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3,(H,16,18,19) |
InChI Key |
VCBTXCZJQDDINY-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCC1=NN=C(S1)NC(=O)CCC2=CC=CC=C2 |
solubility |
16.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide typically involves the reaction of 2-ethoxyethylamine with 1,3,4-thiadiazole-2-thiol, followed by acylation with 3-phenylpropanoyl chloride. The reaction is carried out under anhydrous conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the acylation step. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may include steps such as solvent extraction, crystallization, and drying to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: The ethoxyethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Alkylating agents such as alkyl halides or aryl halides can be used in the presence of a base like potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to a reduction in the activity of specific biological processes. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting its anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- The 2-ethoxyethyl group in the target compound introduces an ether oxygen, which may improve solubility compared to purely hydrophobic substituents like benzylthio (5h) .
- 4-fluorophenyl (compound in ) enhances electronic interactions (e.g., dipole-dipole) but reduces flexibility compared to ethoxyethyl.
Melting Points :
- Thiadiazoles with rigid substituents (e.g., benzylthio in 5h) exhibit lower melting points (133–135°C) compared to ethylthio derivatives (5l: 138–140°C), suggesting substituent rigidity influences crystallinity .
Pharmacological Potential
While direct biological data for the target compound is unavailable, highlights that thiadiazoles with ethoxy or aryl substituents often exhibit antimicrobial and anticancer activities. The ethoxyethyl group may enhance blood-brain barrier penetration compared to bulkier substituents like 4-chlorobenzyl (5e) .
Biological Activity
N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
The synthesis of this compound typically involves multi-step reactions starting from basic organic precursors. The key steps include the formation of the thiadiazole ring through the reaction of a hydrazine derivative with carbon disulfide, followed by subsequent cyclization and amide formation. This compound features a unique combination of functional groups that enhance its interaction with biological targets.
Biological Activity
Anticancer Properties
Research indicates that thiadiazole derivatives exhibit promising anticancer activities. The presence of the thiadiazole moiety in this compound is crucial for its cytotoxic effects. For instance, studies have shown that similar compounds can inhibit cell growth in various cancer cell lines with IC50 values in the low micromolar range.
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | MCF-7 (breast cancer) | 0.28 |
| Compound B | A549 (lung cancer) | 0.52 |
| This compound | Jurkat (leukemia) | TBD |
Mechanism of Action
The mechanism through which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. The thiadiazole ring can modulate protein-protein interactions and inhibit enzyme activity, contributing to its anticancer effects.
Structure-Activity Relationship (SAR)
SAR studies reveal that modifications to the phenyl ring and the thiadiazole moiety can significantly impact biological activity. For example, the introduction of electron-donating groups at specific positions on the phenyl ring has been associated with enhanced cytotoxicity against cancer cells.
Case Studies
- Antitumor Activity : A study evaluated various thiadiazole derivatives for their anticancer properties against different cell lines. The results indicated that compounds with a similar structural framework to this compound displayed potent activity against breast and lung cancer cells.
- Antimicrobial Properties : Other investigations have focused on the antimicrobial potential of thiadiazole derivatives. Preliminary findings suggest that compounds in this class exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
